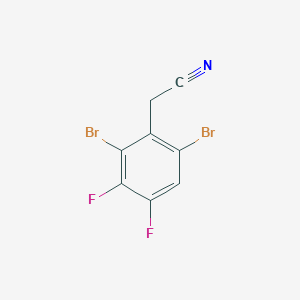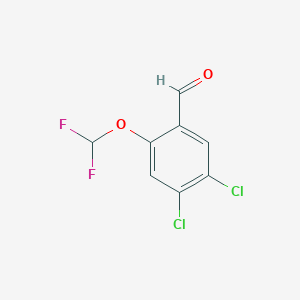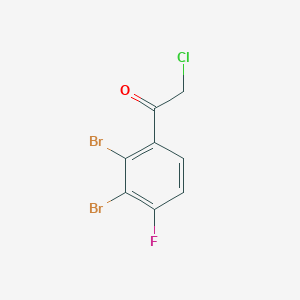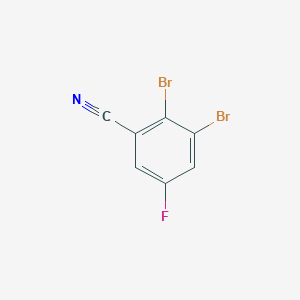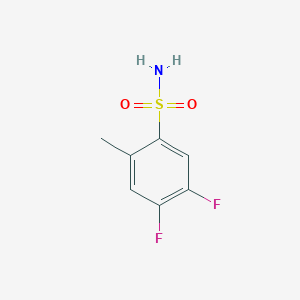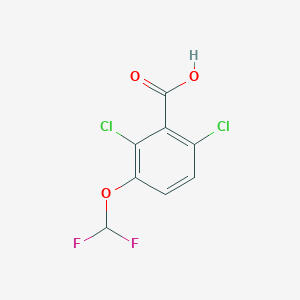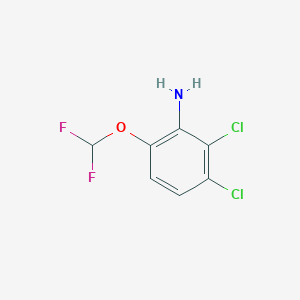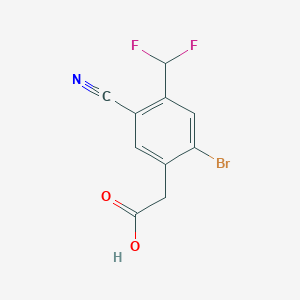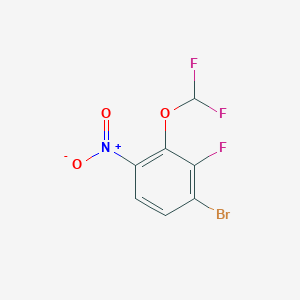
Hexadéc yl-D-xylopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecyl-D-xylopyranoside is a quintessential biomedical compound, reigning supreme as a non-ionic detergent paragon in the vibrant realm of biotechnology and pharmaceutical research . Its unrivaled prowess lies in its profound aptitude for solubilizing and stabilizing the elusive membrane proteins .
Synthesis Analysis
The synthesis of β-xylopyranosides, which includes Hexadecyl-D-xylopyranoside, has been studied extensively. General routes for the preparation of β-xylopyranosides according to the nature of the glycosidic linkage and the aglycone moiety by chemical and enzymatic pathways have been proposed .Molecular Structure Analysis
Hexadecyl-D-xylopyranoside has a molecular formula of C21H42O5 and a molecular weight of 374.56 .Physical and Chemical Properties Analysis
Hexadecyl-D-xylopyranoside is known for its high surface-active properties, allowing a decrease in the surface tension to values below 25 mN m−1 at the critical micelle concentration .Applications De Recherche Scientifique
Biosynthèse des glycosaminoglycanes
Le Hexadéc yl-D-xylopyranoside sert d'activateur dans la biosynthèse des glycosaminoglycanes . Les glycosaminoglycanes (GAG) sont des composants essentiels de la matrice extracellulaire dans les tissus animaux et jouent un rôle crucial dans la signalisation cellulaire, la prolifération et la réparation. Le rôle du composé dans la synthèse des GAG pourrait être essentiel dans l'ingénierie tissulaire et la médecine régénérative.
Inhibition enzymatique
Ce composé a été étudié pour son potentiel en tant qu'inhibiteur enzymatique . L'inhibition enzymatique est un mécanisme essentiel pour réguler les voies biologiques et peut être utilisée dans le développement de nouveaux médicaments pour les maladies où la suractivité d'enzymes spécifiques est un facteur.
Propriétés tensioactives
En raison de sa nature amphiphile, le this compound peut agir comme un tensioactif . Les tensioactifs sont des composés qui abaissent la tension superficielle entre deux substances, telles que l'huile et l'eau. Cette propriété est précieuse dans diverses industries, notamment les produits pharmaceutiques, les cosmétiques et la production alimentaire.
Activité antimicrobienne
La recherche a montré que les dérivés des D-xylopyranosides présentent une activité antimicrobienne . Le this compound pourrait être utilisé pour lutter contre les infections microbiennes, en particulier contre les champignons comme Candida albicans et les bactéries telles que Staphylococcus aureus et Escherichia coli.
Test de mutagénicité
Le composé a été testé pour son activité mutagène en utilisant le test d'Ames avec la souche Salmonella typhimurium TA 98 . Les résultats sont essentiels pour évaluer la sécurité des produits chimiques et leur potentiel en tant qu'agents pharmaceutiques.
Synthèse de produits biochimiques
Le this compound peut être utilisé dans la synthèse biochimique de produits chimiques importants, tels que l'éthanol, par des processus de fermentation . Cette application est importante dans le contexte des énergies renouvelables et de la production chimique durable.
Mécanisme D'action
Mode of Action
It is believed that the compound interacts with its targets, leading to changes in cellular processes . .
Biochemical Pathways
Hexadecyl-D-xylopyranoside is thought to be involved in several biochemical pathways. It has been suggested that it may play a role in the biosynthesis of glycosaminoglycans and could potentially act as an enzyme inhibitor . .
Analyse Biochimique
Biochemical Properties
Hexadecyl-D-xylopyranoside plays a significant role in biochemical reactions, primarily due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic biomolecules. This compound is known to interact with enzymes such as β-xylosidases, which hydrolyze the glycosidic bond in xylopyranosides . Additionally, Hexadecyl-D-xylopyranoside can interact with various proteins and lipids within the cell membrane, influencing membrane fluidity and permeability . These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Cellular Effects
Hexadecyl-D-xylopyranoside has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, Hexadecyl-D-xylopyranoside has been observed to induce glycosaminoglycan (GAG) chain synthesis, which plays a role in cell proliferation, differentiation, and migration . Additionally, this compound can impact histone acetylation, thereby affecting gene expression and cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of Hexadecyl-D-xylopyranoside involves its interaction with specific biomolecules, leading to various cellular effects. This compound can bind to enzymes such as β-xylosidases, inhibiting or activating their activity . Furthermore, Hexadecyl-D-xylopyranoside can interact with cell membrane components, altering membrane properties and influencing signal transduction pathways . These interactions can result in changes in gene expression, enzyme activity, and cellular responses, highlighting the compound’s potential as a biochemical tool and therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hexadecyl-D-xylopyranoside can change over time due to factors such as stability and degradation . Studies have shown that this compound remains stable under specific conditions, maintaining its activity and interactions with biomolecules . Prolonged exposure to certain environmental factors, such as high temperatures or extreme pH levels, can lead to degradation and reduced efficacy . Long-term studies have also indicated that Hexadecyl-D-xylopyranoside can have sustained effects on cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of Hexadecyl-D-xylopyranoside in animal models vary with different dosages . At lower doses, the compound can enhance cellular functions and promote beneficial biochemical interactions . At higher doses, Hexadecyl-D-xylopyranoside may exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving desired outcomes without causing harm .
Metabolic Pathways
Hexadecyl-D-xylopyranoside is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . For example, Hexadecyl-D-xylopyranoside can be metabolized by β-xylosidases, leading to the production of xylose and other metabolites .
Transport and Distribution
Within cells and tissues, Hexadecyl-D-xylopyranoside is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in various cellular compartments . For instance, Hexadecyl-D-xylopyranoside can be transported across cell membranes by glucose transporters, allowing it to reach intracellular targets and exert its effects . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical and biomedical research .
Subcellular Localization
Hexadecyl-D-xylopyranoside exhibits specific subcellular localization patterns, which can influence its activity and function . This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, Hexadecyl-D-xylopyranoside may localize to the cell membrane, where it interacts with membrane proteins and lipids to modulate membrane properties and signaling pathways . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Hexadecyl-D-xylopyranoside can be achieved through the glycosylation of hexadecanol with xylopyranosyl chloride.", "Starting Materials": [ "Hexadecanol", "Xylopyranosyl chloride", "Anhydrous pyridine", "Anhydrous dichloromethane", "Anhydrous sodium sulfate" ], "Reaction": [ "Dissolve hexadecanol in anhydrous dichloromethane", "Add anhydrous pyridine to the solution and stir for 10 minutes", "Add xylopyranosyl chloride to the solution dropwise and stir for 24 hours at room temperature", "Quench the reaction by adding water and extract the product with dichloromethane", "Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent", "Purify the product by column chromatography" ] } | |
Numéro CAS |
115211-19-3 |
Formule moléculaire |
C21H42O5 |
Poids moléculaire |
374.6 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-hexadecoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C21H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-21-20(24)19(23)18(22)17-26-21/h18-24H,2-17H2,1H3/t18-,19+,20-,21-/m1/s1 |
Clé InChI |
KQFKLUYHYJJLMP-PLACYPQZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |
SMILES |
CCCCCCCCCCCCCCCCOC1C(C(C(CO1)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCOC1C(C(C(CO1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


